1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H12F2N6O3 and its molecular weight is 374.308. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
The urea derivatives, obtained from reactions involving isocyanates and anthranilic acid derivatives, exhibit unique reactivity patterns leading to diverse chemical structures. For example, the urea compound from anthranilonitrile and 3-chloropropyl isocyanate can undergo transformations to yield quinazolinediones and pyrimidoquinazolinones upon heating or treatment with ammonia or hydrochloric acid (Papadopoulos, 1984). Similarly, reactions involving 2-isocyanatobenzoyl chloride with 5-aminotetrazole produce quinazoline-diones and tetrazolylamino benzoic acid esters, illustrating the compound's role in synthesizing nitrogen-containing heterocycles (Peet, 1987).
Antifilarial Agents
A significant application of urea derivatives is in the development of antifilarial agents. Compounds synthesized by reacting appropriate isocyanates with 2-amino-5-benzoylbenzimidazole have shown antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating their potential in treating parasitic worm infections (Ram et al., 1984).
Catalytic Applications
The oxidative carbonylation of amines to produce ureas and other valuable molecules is another area of application. The PdI2/KI catalytic system has been utilized in ionic liquids to perform these transformations, demonstrating the compound's relevance in catalysis for synthesizing high-value chemicals (Mancuso et al., 2015).
Antimicrobial and Cytotoxicity Studies
Novel urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. Compounds exhibiting significant activity against various Gram-positive and Gram-negative bacteria, as well as promising cytotoxicity against cancer cell lines, underscore the compound's utility in developing new therapeutic agents (Shankar et al., 2017).
Structural Studies
The crystal structure analysis of related benzoylurea insecticides provides insights into their molecular geometry and interactions, contributing to a better understanding of their mechanism of action and potential applications in pest control (Cho et al., 2015).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N6O3/c17-11-3-2-10(6-12(11)18)24-15(21-22-23-24)7-19-16(25)20-9-1-4-13-14(5-9)27-8-26-13/h1-6H,7-8H2,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHMPYBUWDWEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.